molecular formula C11H9F3N2O4 B5627629 methyl 4-{[(2,2,2-trifluoroacetyl)carbamoyl]amino}benzoate

methyl 4-{[(2,2,2-trifluoroacetyl)carbamoyl]amino}benzoate

Cat. No.: B5627629
M. Wt: 290.19 g/mol
InChI Key: VFSCHBVCAQAFOM-UHFFFAOYSA-N
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Description

Methyl 4-{[(2,2,2-trifluoroacetyl)carbamoyl]amino}benzoate is an organic compound with the molecular formula C10H8F3NO3. It is known for its unique chemical structure, which includes a trifluoroacetyl group, making it a valuable compound in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(2,2,2-trifluoroacetyl)carbamoyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with trifluoroacetic anhydride to form the trifluoroacetyl derivative. This intermediate is then esterified with methanol in the presence of a catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2,2,2-trifluoroacetyl)carbamoyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Methyl 4-{[(2,2,2-trifluoroacetyl)carbamoyl]amino}benzoate has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-{[(2,2,2-trifluoroacetyl)carbamoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can form strong interactions with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[(2,2,2-trifluoroacetyl)carbamoyl]amino}benzoate stands out due to its specific trifluoroacetyl group, which imparts unique chemical and biological properties. This makes it particularly valuable in research and industrial applications where such properties are desired .

Properties

IUPAC Name

methyl 4-[(2,2,2-trifluoroacetyl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O4/c1-20-8(17)6-2-4-7(5-3-6)15-10(19)16-9(18)11(12,13)14/h2-5H,1H3,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSCHBVCAQAFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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